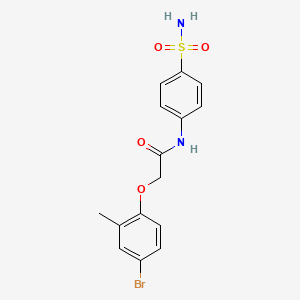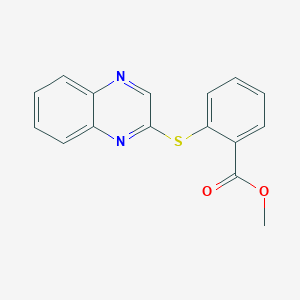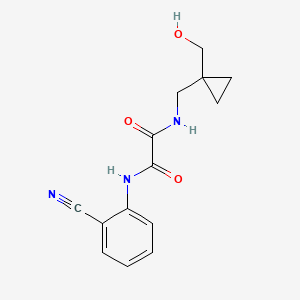
methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Industrial Processes Pyrazole derivatives, including those structurally related to methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, have been studied for their corrosion inhibition properties. These compounds, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown significant effectiveness in protecting mild steel in industrial applications, specifically in the pickling process. They demonstrate high efficiency, forming an adsorbed film on metal surfaces, as revealed through various methods like scanning electron microscopy and atomic force microscopy (Dohare, Ansari, Quraishi, & Obot, 2017).
Drug Discovery and Synthesis Pyrazoles are also prominent in the field of drug discovery due to their bioactive properties. For instance, the synthesis of novel pyrazoles for biological applications, such as anticancer and anti-inflammatory drugs, is an area of active research. These compounds are synthesized through various chemical reactions and tested for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies often accompany these syntheses to understand the interaction between the compounds and target enzymes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Fluorescent Molecule Development Certain pyrazole derivatives have been identified as potential fluorescent molecules. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives have been found to exhibit strong fluorescence, making them attractive candidates for use as fluorophores in various applications. Their fluorescence intensity can be notably stronger than their methyl analogues, indicating their potential in scientific and industrial applications (Wu et al., 2006).
Crystal Structure and Spectroscopic Analysis The study of the crystal structure and spectroscopic properties of pyrazole derivatives is another significant research area. These studies often involve comprehensive experimental and theoretical analyses, including single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory calculations. These investigations are crucial for understanding the molecular geometry and electronic structure of these compounds, which has implications in various scientific domains (Viveka et al., 2016).
Eigenschaften
IUPAC Name |
methyl 5-ethyl-3-[(4-fluoro-3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-4-11-12(14(19)22-3)13(17-16-11)23(20,21)18-9-5-6-10(15)8(2)7-9/h5-7,18H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDJJZAZZTVDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=C(C=C2)F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)

![4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2571484.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2571493.png)


![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide](/img/structure/B2571500.png)